1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone
Description
1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a thioether-linked ethanone moiety. The ethanone group is further substituted with an azepane (a seven-membered saturated amine ring).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-16(19-8-3-1-2-4-9-19)12-25-17-18-15(11-24-17)13-6-5-7-14(10-13)20(22)23/h5-7,10-11H,1-4,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVKTQACSFXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone, with a CAS number of 727689-71-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an azepane ring and a thiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiazole and azepane components may facilitate binding to enzymes or receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
- Antioxidant Properties : The nitrophenyl group may enhance its ability to scavenge free radicals, contributing to its antioxidant capacity.
Biological Activities
Research indicates that 1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone exhibits several biological activities:
1. Anticancer Activity
Recent studies have demonstrated that compounds with similar structures show promising anticancer effects. For instance, derivatives of thiazolidinones have been reported to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds have been noted as low as 1.27 µM against breast cancer cell lines (MCF-7) .
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other thiazole derivatives known for inhibiting COX enzymes. Inhibition assays have shown that modifications at specific positions can enhance anti-inflammatory efficacy .
3. Antioxidant Activity
The presence of the nitrophenyl group is hypothesized to augment the compound's antioxidant properties, potentially reducing oxidative stress in biological systems .
Case Studies
Several studies have explored the biological activities of thiazole derivatives closely related to the target compound:
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound likely follows analogous synthetic routes, substituting azepane for other amines (e.g., piperazine in ).
- The presence of the nitro group may necessitate controlled reaction conditions to avoid reduction or side reactions.
Pharmacological Activity
Anticancer Activity
- Piperazine-Benzothiazole Derivatives (5i–5l) : Exhibited anticancer activity with molecular weights ranging from 490–593 g/mol. Compound 5j (MW 507.10) showed C, H, N percentages aligning closely with theoretical values (54.42%, 4.17%, 19.31%) .
Inference : The azepane moiety may enhance solubility or receptor binding compared to piperazine, but this requires experimental validation.
Antimalarial Activity
- Indolyl-3-ethanone-α-thioethers: Compounds with nitroaryl-thioether linkages (e.g., pIC50 = 8.21 for 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) outperformed chloroquine .
Physicochemical and Spectroscopic Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
